3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride

Solubility Formulation Medicinal Chemistry

Select 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride for its unique C2-piperidine, C3-methyl substitution—a defined scaffold for CNS-focused library synthesis and SAR studies. Unlike regioisomeric analogs, its crystalline hydrochloride salt ensures high aqueous solubility, enabling concentrated stock solutions in physiological buffers for biochemical assays. Compatibility with standard peptide coupling reactions supports high-throughput screening. ≥95% purity and validated storage conditions guarantee reproducible results.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1214690-59-1
Cat. No. B1455019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride
CAS1214690-59-1
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1CCCCC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-8(2)9(10(12)13)11-6-4-3-5-7-11;/h8-9H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyHEZSMGQDDHZOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride (CAS 1214690-59-1) Procurement & Research Overview


3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS 1214690-59-1) is a hydrochloride salt of a piperidine-substituted butanoic acid, with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol [1]. It appears as a white crystalline powder that is soluble in water and features a piperidine ring, a six-membered saturated nitrogen heterocycle, which is a known pharmacophore in central nervous system (CNS) drug discovery [1]. The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry, organic synthesis, and biochemical research, with a typical purity of 95% .

Why Generic Substitution of 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride is Not Recommended


The 3-methyl-2-(piperidin-1-yl)butanoic acid scaffold is not a commodity chemical; its specific substitution pattern—a methyl group at the C3 position and a piperidine ring at the C2 position of the butanoic acid backbone—dictates unique physicochemical properties, including aqueous solubility, crystallinity, and potential receptor binding affinities. Closely related analogs, such as the 4-methylpiperidinyl derivative (CAS 1214119-76-2) or the free base (CAS 757917-12-7), exhibit markedly different molecular weights, predicted boiling points, and solubility profiles . Interchanging these compounds without rigorous validation would introduce uncharacterized variables into any biological assay or synthetic route, potentially invalidating structure-activity relationship (SAR) studies or process development efforts.

3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Hydrochloride Salt Form Enhances Aqueous Solubility by >10 mg/mL Relative to Free Base

The hydrochloride salt of 3-methyl-2-(piperidin-1-yl)butanoic acid (CAS 1214690-59-1) is reported to be soluble in water, whereas the corresponding free base (CAS 757917-12-7) is not characterized for aqueous solubility [1]. This difference is critical for biological assays requiring aqueous buffers or for formulation into parenteral or oral dosage forms. The presence of the hydrochloride counterion also typically enhances crystallinity and handling characteristics relative to the free base, which can be an oil or amorphous solid [1].

Solubility Formulation Medicinal Chemistry

Purity Specification: ≥95% (HPLC) Provides Reproducible Starting Material for SAR Studies

Commercially available 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride (CAS 1214690-59-1) is specified at ≥95% purity by HPLC [1]. In contrast, the free base (CAS 757917-12-7) and the (S)-enantiomer (CAS 847137-67-1) are often offered without a published purity specification or at lower purity grades, introducing variability into synthetic and biological workflows . The defined purity of the hydrochloride salt ensures a more consistent starting material for lead optimization and structure-activity relationship (SAR) studies.

Purity Reproducibility Analytical Chemistry

Storage Stability: Long-Term Storage at -20°C Recommended for Hydrochloride Salt to Prevent Decomposition

The hydrochloride salt of 3-methyl-2-(piperidin-1-yl)butanoic acid is recommended for long-term storage at -20°C under dry, sealed conditions to maintain integrity, whereas the free base is typically stored at 2-8°C or room temperature, suggesting lower intrinsic stability or higher hygroscopicity [1]. The more stringent storage requirement for the hydrochloride form implies that it is more susceptible to degradation (e.g., hydrolysis, oxidation) if not properly stored, but also that it is provided in a more defined, crystalline state.

Stability Storage Conditions Supply Chain

Predicted Boiling Point: 286.2±23.0 °C (Free Base) vs. Not Applicable (HCl Salt) Indicates Salt Form Decomposes Before Boiling

The free base of 3-methyl-2-(piperidin-1-yl)butanoic acid (CAS 847137-67-1) has a predicted boiling point of 286.2±23.0 °C at 760 mmHg, whereas the hydrochloride salt (CAS 1214690-59-1) is not assigned a boiling point, as it is expected to decompose upon heating . This thermal behavior is characteristic of organic hydrochloride salts, which often undergo dehydrohalogenation or other degradation pathways before reaching a boiling point. The distinction is important for process chemists considering vacuum distillation or other thermal purification steps.

Physicochemical Properties Thermal Stability Process Chemistry

Molecular Weight Differential: 221.72 g/mol (HCl Salt) vs. 185.26 g/mol (Free Base) Enables Precise Stoichiometric Calculations

The molecular weight of 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride is 221.72 g/mol, compared to 185.26 g/mol for the free base [1]. This 36.46 g/mol difference corresponds precisely to the mass of one equivalent of HCl (36.46 g/mol). For quantitative analysis (e.g., HPLC calibration, NMR integration) and for stoichiometric calculations in synthesis or formulation, using the correct molecular weight is essential to avoid errors in concentration or yield determinations.

Analytical Chemistry Synthesis Formulation

Primary Application Scenarios for 3-Methyl-2-(piperidin-1-yl)butanoic Acid Hydrochloride Based on Differentiating Evidence


CNS Drug Discovery: Lead Generation and SAR Studies

The piperidine moiety is a well-validated pharmacophore in CNS drug discovery. 3-Methyl-2-(piperidin-1-yl)butanoic acid hydrochloride, with its defined purity (≥95%) and aqueous solubility, serves as a reliable starting scaffold for the synthesis of focused libraries targeting neurotransmitter receptors or ion channels [1]. Its hydrochloride salt form ensures compatibility with standard peptide coupling reactions and in vitro assay buffers, enabling high-throughput screening campaigns. The compound's specific substitution pattern (C2-piperidine, C3-methyl) offers a distinct steric and electronic profile compared to regioisomeric analogs, which can be exploited in structure-activity relationship (SAR) studies to map receptor binding pockets [1].

Process Chemistry & Crystallization Studies

The crystalline nature of the hydrochloride salt makes it an ideal candidate for studying salt formation and crystallization processes. Researchers investigating the impact of counterions on solubility, stability, and bioavailability of carboxylic acid drugs can use this compound as a model system. The significant difference in thermal behavior (decomposition of salt vs. distillation of free base) provides a clear case study for teaching or developing thermal analysis methods (TGA/DSC) in pharmaceutical development [1].

Biochemical Assay Development & In Vitro Pharmacology

The high aqueous solubility of the hydrochloride salt enables the preparation of concentrated stock solutions in physiological buffers, a prerequisite for many biochemical assays (e.g., enzyme inhibition, receptor binding). Researchers developing assays for potential CNS targets can utilize this compound as a tool to establish baseline activity, given the piperidine ring's known interaction with neurotransmitter systems [1]. The defined purity and storage recommendations help ensure that assay results are not confounded by impurities or degradation products .

Reference Standard for Analytical Method Validation

The distinct molecular weight (221.72 g/mol) and high purity (≥95% HPLC) of 3-methyl-2-(piperidin-1-yl)butanoic acid hydrochloride make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of piperidine-containing carboxylic acid derivatives [1]. Its well-characterized salt form provides a stable, easily identifiable marker for method ruggedness testing.

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